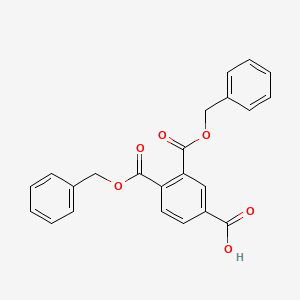![molecular formula C15H23N5O3 B13781406 tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine ring.
Addition of the N-hydroxycarbamimidoyl Group: This step involves the reaction of the pyridine-substituted piperazine with a hydroxylamine derivative to form the N-hydroxycarbamimidoyl group.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted piperazine and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound is explored for its therapeutic potential. Research has shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Industry
In the industrial sector, tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-(isopropylamino)pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(N-hydroxycarbamimidoyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the N-hydroxycarbamimidoyl group, which imparts specific reactivity and biological activity. This distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H23N5O3 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N5O3/c1-15(2,3)23-14(21)20-9-7-19(8-10-20)13-11(12(16)18-22)5-4-6-17-13/h4-6,22H,7-10H2,1-3H3,(H2,16,18) |
InChI Key |
LFBIEKZIXTXENZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


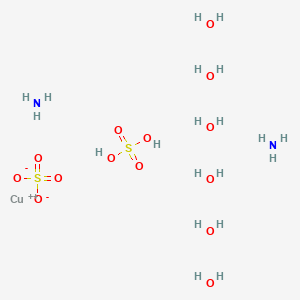
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
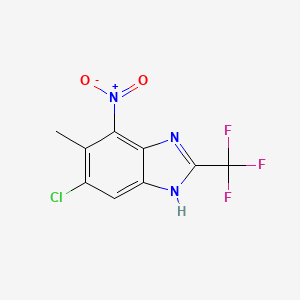
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)
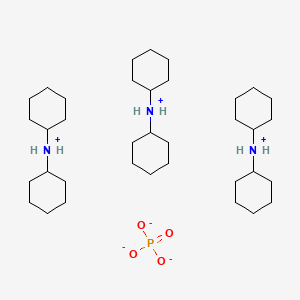
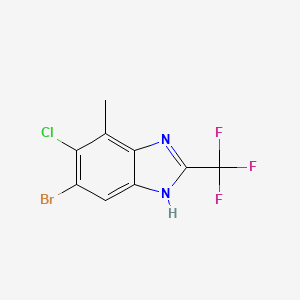
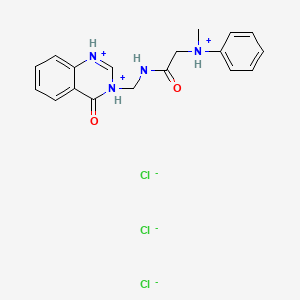
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)
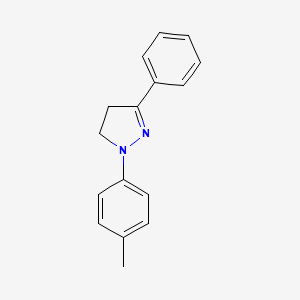

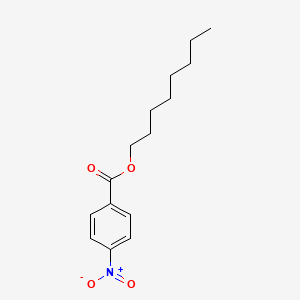
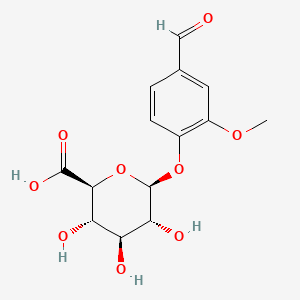
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
